molecular formula C8H12N2S2 B1469937 N-(thian-4-yl)-1,3-thiazol-2-amine CAS No. 1479303-43-9

N-(thian-4-yl)-1,3-thiazol-2-amine

Cat. No.: B1469937
CAS No.: 1479303-43-9
M. Wt: 200.3 g/mol
InChI Key: KFYHZCCXYFSRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Thian-4-yl)-1,3-thiazol-2-amine features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 2-amine moiety on the thiazole ring and the thian-4-yl group make this compound a valuable intermediate for researchers exploring new chemical entities. Compounds based on the 2-aminothiazole scaffold are frequently investigated in drug discovery for their potential to interact with various biological targets. For instance, some N,4-diaryl-1,3-thiazole-2-amines have been studied as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against human cancer cell lines by disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest . Furthermore, molecular hybridization of the thiazole ring with other pharmacophores, such as benzimidazole, has been shown to yield novel hybrids with significant antimicrobial activity, potentially acting through fungal membrane disruption . Researchers value this compound for designing and synthesizing novel analogs to study structure-activity relationships (SAR) and to develop potential therapeutic agents for areas including oncology and infectious diseases. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1479303-43-9

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

N-(thian-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2S2/c1-4-11-5-2-7(1)10-8-9-3-6-12-8/h3,6-7H,1-2,4-5H2,(H,9,10)

InChI Key

KFYHZCCXYFSRRV-UHFFFAOYSA-N

SMILES

C1CSCCC1NC2=NC=CS2

Canonical SMILES

C1CSCCC1NC2=NC=CS2

Origin of Product

United States

The Enduring Significance of the 1,3 Thiazole Nucleus in Heterocyclic Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. pharmatutor.org This structural motif is a cornerstone in heterocyclic chemistry, largely due to its presence in a vast number of naturally occurring and synthetic compounds with profound biological activities. pharmatutor.orgrsc.org The aromaticity of the thiazole (B1198619) ring, arising from the delocalization of a lone pair of electrons from the sulfur atom which satisfies Hückel's rule, contributes to its stability and diverse reactivity. pharmatutor.orgwikipedia.org

The thiazole nucleus is a key component of vitamin B1 (thiamine), which is essential for metabolism in living organisms. pharmatutor.orgrsc.org Furthermore, this ring system is embedded in the structure of numerous blockbuster drugs, including the anti-inflammatory drug Meloxicam, the antiretroviral Ritonavir, and the antibiotic Penicillin. rsc.orgwikipedia.orgnih.gov The versatility of the thiazole moiety is further demonstrated by its widespread application in the development of agents with anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net Its ability to act as a scaffold for further chemical modifications allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery and materials science. nih.gov

An Overview of N Substituted 1,3 Thiazol 2 Amine Derivatives

N-substituted 1,3-thiazol-2-amine derivatives represent a critical subclass of thiazole (B1198619) compounds that have garnered considerable attention in medicinal chemistry. The 2-aminothiazole (B372263) core is a common feature in many bioactive molecules and approved drugs such as the overactive bladder treatment Mirabegron and the amyotrophic lateral sclerosis drug Riluzole. nih.gov The amino group at the 2-position of the thiazole ring provides a convenient handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents. researchgate.net

This structural modification capability is pivotal, as the nature of the N-substituent can profoundly influence the biological activity of the resulting molecule. nih.gov Research has shown that by strategically altering the substituent on the amino group, the resulting derivatives can be tailored to interact with specific biological targets. For instance, different N-aryl or N-alkyl substitutions on the 2-aminothiazole scaffold have led to the discovery of potent inhibitors of various enzymes and receptor modulators. nih.gov The synthesis of these derivatives often involves the condensation of α-haloketones with thiourea (B124793) or its derivatives, a versatile and widely used method for constructing the 2-aminothiazole core. chemicalbook.com The reactivity of the amino group also allows for the formation of amides, ureas, and Schiff bases, further expanding the chemical space and potential applications of these compounds. nih.gov

The Research Context of N Thian 4 Yl 1,3 Thiazol 2 Amine in Contemporary Organic and Medicinal Chemistry

Classical and Contemporary Approaches to 2-Aminothiazole Synthesis

The formation of the 2-aminothiazole ring is a cornerstone of synthesizing the target compound and its derivatives. Several well-established and modern methods are utilized for this purpose.

Adaptations of the Hantzsch Thiazole Synthesis for N-Derivatized Systems

The Hantzsch thiazole synthesis remains a widely used and versatile method for constructing the thiazole ring. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comresearchgate.net For the synthesis of N-derivatized systems like this compound, a key adaptation involves the use of an N-substituted thiourea.

The general mechanism, as illustrated in the synthesis of various 2-aminothiazoles, proceeds through the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. youtube.com The reaction conditions can be varied, with some syntheses being carried out in solvents like ethanol (B145695) or dimethylformamide, while others have been successfully performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. nih.govrsc.org

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. For instance, carrying out the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Formation of the 1,3-Thiazole Ring via Reaction of 2-Haloketones with Thiourea and Subsequent N-Substitution

An alternative strategy to the direct use of N-substituted thioureas is a two-step process. First, a 2-aminothiazole core is synthesized by reacting an appropriate α-haloketone with unsubstituted thiourea. researchgate.net This foundational 2-aminothiazole can then undergo subsequent N-substitution reactions to introduce the desired N-derivatization.

This approach offers modularity, allowing for the synthesis of a variety of N-substituted 2-aminothiazole analogs from a common intermediate. The initial Hantzsch reaction to form the 2-aminothiazole ring is robust and can be achieved with a range of α-haloketones. nanobioletters.com Following the formation of the 2-aminothiazole, standard N-alkylation or N-acylation methods can be employed to introduce the thian-4-yl group or other substituents.

One-Pot and Multicomponent Reaction Methodologies for Thiazole Scaffold Construction

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reaction (MCR) strategies have been developed for the synthesis of 2-aminothiazoles. tandfonline.comnih.gov These methods often involve the in situ generation of the α-haloketone from a starting ketone, which then reacts with thiourea in the same reaction vessel. clockss.orgnih.gov

For example, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed by reacting aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide, which facilitates the α-bromination of the ketone. clockss.org Other methods utilize reagents like trichloroisocyanuric acid (TCCA) as a green halogen source for the in situ formation of the α-haloketone intermediate. nih.gov Three-component one-pot condensation reactions of an α-haloketone, thiourea, and a substituted aldehyde have also been reported, yielding highly functionalized thiazole derivatives. nih.gov These MCRs offer significant advantages in terms of atom economy and procedural simplicity. researchgate.net

Targeted Synthesis of this compound Precursors

The synthesis of this compound specifically requires the availability of key precursors, namely a suitable α-haloketone and N-(thian-4-yl)thiourea, or 2-aminothiazole and a reactive derivative of thiane (B73995).

The primary precursor for the heterocyclic portion of the molecule is typically an α-haloketone. For the parent compound, this would be a haloacetaldehyde or a synthetic equivalent. For analogs substituted on the thiazole ring, the corresponding substituted α-haloketones are required. These are often synthesized by the α-halogenation of the parent ketone. tandfonline.com

The "thian-4-yl" portion is introduced via a precursor such as thian-4-amine. The synthesis of thian-4-amine itself can be achieved through various routes, although specific high-yield syntheses are not extensively detailed in the provided context. However, the synthesis of related thiopyran structures is documented. For instance, tetrahydro-4H-thiopyran-4-one can be prepared in high yield from dimethyl 3,3'-thiobispropanoate and subsequently converted to other thiopyran derivatives. researchgate.net It is plausible that reductive amination of tetrahydro-4H-thiopyran-4-one could yield thian-4-amine.

Once thian-4-amine is obtained, it can be converted to N-(thian-4-yl)thiourea by reaction with a thiocyanating agent. This N-substituted thiourea can then be used in a Hantzsch-type synthesis. Alternatively, thian-4-amine can be directly coupled with a pre-formed 2-halothiazole or used in a reductive amination with a 2-formylthiazole derivative, although these specific routes are not explicitly detailed for the target compound.

Advanced Synthetic Transformations and Derivatization Strategies

Following the construction of the core this compound structure, further derivatization can be achieved through various transformations, particularly at the exocyclic amine nitrogen.

Methods for N-Acylation and N-Alkylation at the Thiazol-2-amine Moiety

The exocyclic amino group of 2-aminothiazoles is nucleophilic and can readily undergo acylation and alkylation reactions. chemicalbook.com This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse analogs with potentially varied chemical and biological properties.

N-Acylation: The reaction of a 2-aminothiazole with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) can introduce an acyl group. nih.gov For example, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been prepared and evaluated for their biological activities. nih.gov This method can be applied to this compound, although it would result in a di-acylated or a more complex product at the exocyclic nitrogen if it already bears the thian-4-yl group. A more common strategy would be to acylate a 2-aminothiazole first and then introduce the N-substituent, or to use an N-acylthiourea in the initial Hantzsch synthesis.

N-Alkylation: N-alkylation of the 2-aminothiazole nitrogen can be achieved using various alkylating agents. nih.gov Reductive amination is a common method for introducing alkyl groups. researchgate.net This involves reacting the 2-aminothiazole with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. researchgate.net This strategy could be employed to introduce the thian-4-yl group onto a 2-aminothiazole by using tetrahydro-4H-thiopyran-4-one as the ketone.

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound analogs in various applications.

An exploration of the synthetic strategies for modifying this compound and its related analogs reveals a versatile chemical scaffold amenable to a variety of functionalizations. Researchers have developed numerous methods to introduce diverse substituents onto the thiazole ring and the exocyclic nitrogen, as well as to form imine structures, expanding the chemical space for this class of compounds.

2 Introduction of Diverse Substituents on the Thiazole Ring and the N-Substituent

The 2-aminothiazole core is a foundational structure in medicinal chemistry, and its derivatives are often synthesized to explore structure-activity relationships. nih.govnih.gov Synthetic efforts frequently focus on introducing a wide array of substituents at various positions of the thiazole ring and on the exocyclic amino group.

The classic Hantzsch thiazole synthesis is a common starting point, reacting α-haloketones with thiourea or its derivatives to form the 2-aminothiazole ring. researchgate.net This method allows for the introduction of substituents at the C4 and C5 positions of the thiazole ring, depending on the choice of the starting α-haloketone. For instance, reacting suitably substituted acetophenones with thiourea in the presence of an oxidizing agent like bromine or iodine yields 4-aryl-2-aminothiazoles. nih.govmdpi.com Similarly, using substituted α-halomethyl ketones can introduce various groups. researchgate.net

Further modifications can be made to the 2-amino group and the thiazole ring post-synthesis. The amino group can be acylated using acid chlorides or anhydrides. nih.govmdpi.com N-alkylation can also be achieved, for example, by reacting the 2-aminothiazole with alkyl halides. nih.gov One-pot procedures have been developed to streamline the synthesis of N-substituted and ring-substituted thiazole derivatives. For example, a three-component reaction of phenyl-thioureas, 2-bromoacetophenones, and benzyl (B1604629)/allyl bromides can produce disubstituted thiazoles without the need for a transition-metal catalyst. researchgate.net

The electronic properties of the substituents can influence the characteristics of the resulting compounds. Both electron-donating and electron-withdrawing groups have been successfully introduced onto the phenyl ring of 4-phenyl-2-aminothiazole derivatives. nih.gov Lipophilic substituents, such as methyl, bromo, and phenyl groups, have been incorporated at the C4 and/or C5 positions. nih.gov

Starting Material(s)ReagentsPosition of SubstitutionType of Substituent IntroducedReference
Substituted Acetophenones, ThioureaBromine or IodineC4Aryl groups nih.govmdpi.com
2-AminothiazoleChloroacetyl chloride, PyridineN-substituentChloroacetamide group nih.gov
2-AminothiazoleAcid/Acyl chlorideN-substituentAmide groups (e.g., -CH₂CH₂COOEt, 4-pyridyl) nih.govmdpi.com
Phenyl-thioureas, 2-BromoacetophenonesBenzyl/Allyl bromidesC4 and N-substituentAryl and Benzyl/Allyl groups researchgate.net
α-Active methylene (B1212753) ketones, Primary aminesN-Bromosuccinimide (NBS), Potassium thiocyanateC4, C5, N-substituentAlkyl, Aryl groups researchgate.netekb.eg
3-Ethoxy-N-arylpropenamides, ThioureaN-Bromosuccinimide (NBS), Benzoyl chloridesC5 and N-substituentCarboxamide and Benzoyl groups mdpi.com

3 Formation of Schiff Bases and Related Imine Structures from Thiazol-2-amines

The primary amino group of 2-aminothiazoles is a key functional handle for the synthesis of Schiff bases, also known as imines. These compounds are typically formed through the condensation reaction of the 2-aminothiazole with an aldehyde or a ketone, often under acidic catalysis. nih.govresearchgate.net This reaction involves a nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond (azomethine group). researchgate.netniscpr.res.in

A general procedure involves refluxing a mixture of the 2-aminothiazole derivative and the desired aldehyde or ketone in a solvent like absolute ethanol, with a few drops of glacial acetic acid added as a catalyst. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov Microwave-assisted synthesis has also been employed as an efficient method for preparing these Schiff bases. researchgate.net

A wide variety of aldehydes and ketones can be used in this reaction, leading to a diverse library of Schiff base derivatives. Aromatic aldehydes, including substituted benzaldehydes and heterocyclic aldehydes like furan-2-carboxaldehyde, readily react with 2-aminothiazoles. mdpi.comnih.gov Ketones can also be used, resulting in a more substituted imine structure. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as FTIR, which shows the disappearance of the N-H stretching bands of the primary amine and the appearance of a new band corresponding to the C=N imine stretch. nih.gov

2-Aminothiazole DerivativeCarbonyl CompoundReaction ConditionsResulting StructureReference
Ethyl 2-aminothiazole-4-carboxylateVarious aldehydes/ketonesAbsolute ethanol, Glacial acetic acid, RefluxEthyl 2-(ylideneamino)thiazole-4-carboxylate Schiff bases nih.gov
2-Amino-4-phenylthiazoleSubstituted aromatic aldehydesEthanol, Glacial acetic acidSchiff bases of 2-amino-4-phenylthiazole researchgate.net
2-Amino-4-(2-chloroanilino)-1,3-thiazoleDifferent aromatic aldehydesNot specifiedSchiff bases with a 2-chloroanilino substituent researchgate.net
4-(2,4-Diethoxyphenyl)thiazol-2-amine1H-Indole-3-carboxaldehydeEthyl alcoholIndole-containing Schiff base mdpi.com
2-AminobenzothiazoleAromatic aldehydes (e.g., furan, thiophene, pyrene (B120774) aldehydes)Mo-Al₂O₃ composite, p-toluene sulphonic acid, Room temp.(E)-N-(benzo[d]thiazol-2-yl)-1-(hetero)arylmethanimines niscpr.res.in
Cefixime (contains a 2-aminothiazole moiety)Various aldehydesNot specifiedSchiff base derivatives of Cefixime researchgate.net

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and bonding arrangements within a molecule. For this compound and its derivatives, the FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The spectra of 2-aminothiazole derivatives typically show absorption bands corresponding to N-H, C-H, C=N, C=C, and C-N stretching and bending vibrations. rsc.org For instance, the N-H stretching vibrations of the primary amino group are usually observed in the region of 3400-3100 cm⁻¹. mdpi.commdpi.com The C=N stretching vibration within the thiazole ring is typically found around 1630-1500 cm⁻¹. rsc.orgmdpi.com Additionally, the C-H stretching of the thiane and thiazole rings, as well as C-S stretching vibrations, contribute to the unique fingerprint of the molecule in the infrared spectrum. mdpi.commdpi.com

A study on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate using DFT calculations predicted the vibrational frequencies, which were then compared with experimental data. researchgate.net This combined theoretical and experimental approach allows for a more precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Table 1: Representative FT-IR Data for 2-Aminothiazole Derivatives

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch3415 - 3110 mdpi.com
C-H Stretch (aromatic/heterocyclic)~3000 mdpi.com
C-H Stretch (aliphatic)2979 - 2918 rsc.org
C=N Stretch (thiazole ring)1634 - 1514 rsc.orgmdpi.com
C=C Stretch (thiazole ring)~1373 rsc.org
C-N Stretch~1115 rsc.org
S-C=N bend~756 rsc.org

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample preparation method.

Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish correlations between them. mdpi.comrsc.orgresearchgate.net

In the ¹H NMR spectrum of this compound, one would expect to see signals for the protons on the thiazole ring, the thiane ring, and the amino group. The chemical shifts and coupling patterns of the thiane ring protons can provide insights into the ring's conformation, such as a chair conformation. The protons on the thiazole ring typically appear in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiazole ring are characteristic, with the carbon atom attached to two heteroatoms (C2) appearing at a significantly different chemical shift compared to the others. rsc.orgresearchgate.net For example, in 2-aminothiazole derivatives, the C2 carbon signal often appears around 168 ppm, while the C4 and C5 carbons resonate at approximately 150-155 ppm and 102 ppm, respectively. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for 2-Aminothiazole Derivatives

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignmentReference
¹H~7.0-8.0dThiazole ring proton rsc.org
¹H~6.5-7.5sThiazole ring proton rsc.org
¹Hvariablebr sNH₂ protons rsc.org
¹HvariablemThiane ring protons
¹³C~168C2 (Thiazole) rsc.orgresearchgate.net
¹³C~150C4 (Thiazole) rsc.orgresearchgate.net
¹³C~102C5 (Thiazole) rsc.orgresearchgate.net
¹³CvariableThiane ring carbons

Note: Chemical shifts are dependent on the solvent and the specific derivative.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com This allows for the unambiguous identification of the elemental composition of this compound and its derivatives. researchgate.net

The electron ionization (EI) mass spectrum of related compounds often shows a prominent molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to confirm the presence of the thiazole and thiane rings.

For instance, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak at m/z 177, which corresponds to its molecular weight. mdpi.com The fragmentation of these types of molecules can lead to characteristic ions that help in their structural confirmation.

Solid-State Structural Analysis: X-ray Crystallography

Determination of Crystal System and Unit Cell Parameters

For a crystalline derivative of this compound, X-ray diffraction analysis would first determine its crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ). For example, the crystal structure of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) was found to be monoclinic with the space group P2₁/c. researchgate.net The unit cell parameters provide fundamental information about the packing of the molecules in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the this compound Core

Detailed analysis of the crystallographic data allows for the precise determination of all bond lengths, bond angles, and torsion angles within the molecule. For the thiazole ring, the C-S, C-N, and C=C bond lengths are consistent with its aromatic character. nih.gov The bond angles within the five-membered ring provide insight into its geometry. The geometry of the thiane ring, including its bond lengths and angles, confirms its saturated nature. Torsion angles are crucial for defining the conformation of the thiane ring and the relative orientation of the thiazole and thiane moieties.

Elucidation of Supramolecular Architectures, Hydrogen Bonding Networks, and Intermolecular Interactions (e.g., C-H···N, C-H···S, π-π stacking)

The supramolecular architecture of 2-aminothiazole derivatives is significantly influenced by the strong hydrogen bond donor capability of the exocyclic amino group and the acceptor sites at the thiazole ring nitrogen and, to a lesser extent, the sulfur atoms.

Hydrogen Bonding Networks:

The most dominant intermolecular interaction in the crystal structures of N-substituted 2-aminothiazoles is the hydrogen bond formed between the secondary amine (N-H) group and the sp²-hybridized nitrogen atom of the thiazole ring (N-H···N). This interaction is highly directional and robust, often leading to the formation of predictable supramolecular synthons.

Detailed crystallographic studies of analogous compounds, such as N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, show that these N-H···N interactions typically result in the formation of centrosymmetric dimers. researchgate.net In this arrangement, two molecules are linked across an inversion center, creating a stable, planar eight-membered ring motif. This dimer formation is a common feature in many 2-aminothiazole and 2-aminopyridine (B139424) structures.

Alternatively, depending on the steric and electronic influences of other substituents, these N-H···N bonds can form polymeric one-dimensional chains or tapes. For instance, N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine forms polymeric zigzag tapes instead of discrete dimers. researchgate.net The specific pattern adopted is a delicate balance of intermolecular forces.

The thian ring's sulfur atom and the thiazole sulfur can also act as weak hydrogen bond acceptors, leading to the formation of N-H···S or C-H···S interactions. Theoretical studies on related thial compounds confirm the electrostatic nature of N-H···S bonds. chemrevlett.com

Interactive Table of Typical Hydrogen Bond Geometries This table presents typical geometric parameters for hydrogen bonds observed in related 2-aminothiazole crystal structures. The data is representative of the types of interactions expected for this compound.

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
Strong N-H (amine)N (thiazole)~0.86~2.17~3.02~170 researchgate.net
Weak C-H (thiazole)N (thiazole)~0.95~2.65~3.50~148 researchgate.net
Weak C-H (aliphatic)S (thiazole)~0.98~2.90~3.80~150 chemrevlett.com

Other Intermolecular Interactions:

C-H···N and C-H···S Interactions: The hydrogen atoms on the thiazole ring and the aliphatic thian ring can participate in weak C-H···N and C-H···S hydrogen bonds. In structures that form primary N-H···N dimers, these weaker contacts often serve to link the dimers into extended layers or more complex 3D networks. researchgate.net

π-π Stacking: The aromatic 1,3-thiazole ring is capable of engaging in π-π stacking interactions. These interactions are common in heterocyclic crystal structures and are crucial for dense packing. researchgate.net In the case of N-substituted 2-aminothiazoles, these interactions typically occur between the thiazole rings of adjacent, hydrogen-bonded dimers. researchgate.net The stacking is often of the "slipped" or offset parallel type, which minimizes π-electron repulsion while maximizing attractive van der Waals forces. researchgate.netnih.gov High-level quantum chemical analyses on similar thiophene-based systems confirm that van der Waals dispersion forces are the dominant component of this binding. nih.gov

The combination of strong, directional N-H···N hydrogen bonds creating dimers or tapes, which are then interlinked by weaker C-H···N/S contacts and π-π stacking, results in a robust and well-defined three-dimensional supramolecular architecture. This intricate network of interactions is fundamental to the compound's solid-state characteristics.

Interactive Table of Weaker Intermolecular Contacts This table summarizes the typical geometries for other significant intermolecular interactions that contribute to the crystal packing of thiazole-containing compounds.

Interaction TypeGroups InvolvedGeometryTypical Distance (Å)Reference
C-H···π Thiazole C-H and adjacent thiazole ringH to ring centroid~2.90 researchgate.net
π-π Stacking Parallel thiazole ringsInter-planar distance~3.5 - 3.8 researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of N Thian 4 Yl 1,3 Thiazol 2 Amine and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. In the study of N-(thian-4-yl)-1,3-thiazol-2-amine and its analogs, DFT calculations provide a fundamental understanding of their molecular characteristics.

Geometry Optimization and Conformational Landscape Analysis

The conformational landscape of these molecules, which describes the different spatial arrangements accessible through bond rotations, is also a key area of investigation. The presence of flexible moieties, such as the thian ring in this compound, can lead to multiple low-energy conformations. Understanding this landscape is critical as the biological activity of a molecule can be highly dependent on its preferred conformation.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are paramount to its reactivity and potential as a drug candidate. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates higher stability and lower reactivity. nih.govedu.krd For instance, a smaller HOMO-LUMO gap can facilitate charge transfer within the molecule. researchgate.net The distribution and nature of these frontier orbitals are also analyzed to understand the regions of the molecule involved in electronic transitions. tandfonline.comresearchgate.net

Calculated HOMO-LUMO Energy Gaps for Thiazole (B1198619) Analogs
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
TCAH8--3.595
TCAH3--4.123
TCAH1-TCAH7 (Range)--3.932 - 4.123

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic or electron-rich sites, which are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electrophilic or electron-poor sites that are susceptible to nucleophilic attack. Green areas denote neutral potential. By identifying these reactive sites, MEP analysis provides insights into how the molecule might interact with other molecules, such as biological targets. elifesciences.orgresearchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global reactivity descriptors are quantum chemical parameters derived from the HOMO and LUMO energies that provide a quantitative measure of a molecule's reactivity and stability. acs.orgnih.gov These descriptors include:

Electronegativity (χ): Represents a molecule's ability to attract electrons. acs.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. researchgate.netresearchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Higher softness corresponds to higher reactivity. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system. acs.org

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. acs.org

These descriptors are crucial for comparing the reactivity of different analogs and understanding how structural modifications can influence their chemical behavior. researchgate.net For example, molecules with a higher energy gap are generally harder and less reactive. acs.orgnih.gov

Global Reactivity Descriptors for Thiazole Analogs
MoleculeHardness (η) (eV)Softness (σ) (eV⁻¹)
TCAH83.5950.278
TCAH34.1230.243
TCAH2-0.243
TCAH43.932-

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of how this compound and its analogs behave and interact with their biological targets over time.

Molecular Docking for Ligand-Target Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. impactfactor.orgresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. impactfactor.org The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info For thiazole derivatives, molecular docking studies have been employed to predict their interactions with various protein targets, including kinases and tubulin. nih.govnih.govacs.org These studies help in identifying the structural features of the thiazole scaffold that are crucial for binding and can guide the design of more potent and selective inhibitors. nih.gov The prediction of protein-ligand interactions can be approached by considering new ligands for a known target, new targets for a known ligand, or entirely new protein-ligand pairs. nih.gov

Analysis of Binding Modes, Interaction Energies, and Key Residue Interactions within Binding Pockets

Computational docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of ligands to protein targets. These methods provide insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.orgnih.gov

Studies on various thiazol-2-amine derivatives have revealed key binding modes and interactions with their respective protein targets. For instance, in the context of Aurora kinase inhibition, 2-amino thiazole derivatives were shown to have excellent binding interactions within the active site of the 1MQ4 protein. acs.orgnih.gov The stability of these interactions was further confirmed by molecular dynamics simulations, which analyze the movement and energy of the complex over time. acs.org

The binding energy, a measure of the affinity between a ligand and a protein, is a critical parameter in drug design. Lower binding energies typically indicate a more stable and favorable interaction. acs.org For a series of newly designed 2-amino thiazole derivatives, molecular mechanics-generalized Born surface area (MM-GBSA) calculations were used to estimate the free binding energies, identifying compounds with potent inhibitory potential. acs.orgnih.gov

Key residue interactions are crucial for the specificity and potency of a ligand. In the case of human adenosine (B11128) A3 receptor antagonists, molecular modeling studies of N-[3-(4-methoxyphenyl)- acs.orgnih.govnih.govthiadiazol-5-yl]-acetamide revealed a crucial hydrogen bond between the carbonyl group of the ligand and the glutamine residue Q167 in the second extracellular loop (EL2) of the receptor. nih.gov This interaction is believed to be a key determinant of the compound's high affinity and selectivity. nih.gov Furthermore, hydrophobic interactions with surrounding amino acids such as F168, F182, I186, and L246 also contribute to the binding. nih.gov

Table 1: Interaction Analysis of Thiazole Derivatives in Binding Pockets

Compound/AnalogProtein TargetKey Interacting ResiduesInteraction TypeBinding Energy/Score
2-amino thiazole derivativesAurora kinase (1MQ4)Not specifiedHydrogen bonding, lipophilic interactions, electrostatic interactions, van der Waals energyDocking score of -9.67 kcal/mol for the most potent compound
N-[3-(4-methoxyphenyl)- acs.orgnih.govnih.govthiadiazol-5-yl]-acetamideHuman Adenosine A3 ReceptorQ167, S181, F168, F182, I186, L246, W243Hydrogen bonding, Hydrophobic interactionsNot specified
Thiazolidinone-diphenyl thioether derivativesTNBC-associated protein (PDB ID 3AD6)Not specifiedHydrogen bonds, Hydrophobic interactions-8.6 to -8.8 kcal/mol

Pharmacophore Modeling and Ligand-Based Design Principles for Thiazol-2-amine Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. trdizin.gov.trarxiv.org This model can then be used as a template to screen large compound databases for new molecules with the desired activity. nih.gov

For thiazol-2-amine derivatives, pharmacophore models have been successfully employed to identify novel inhibitors of various targets. For instance, a pharmacophore model for Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors was generated and validated, leading to the identification of a potent thiazol-2-amine hit. nih.gov The substituted thiazole ring can act as a crucial pharmacophore itself or as a spacer group in molecular designs. acs.org

The design principles for thiazol-2-amine derivatives often involve modifying specific positions on the thiazole ring to enhance binding affinity and selectivity. For example, in the design of Aurora kinase inhibitors, a 4-bromophenyl group was introduced at the fifth position of the thiazole ring to promote hydrophobic interactions. nih.gov Additionally, various bioactive structural fragments were attached to the amino group at the second position to explore different binding modes. nih.gov The thiazole ring's ability to influence physicochemical and pharmacokinetic properties makes it a valuable component in lead optimization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiazol-2-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on thiazol-2-amine derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study on 2-aminothiazole (B372263) derivatives as Hec1/Nek2 inhibitors for cancer treatment generated a statistically significant model with a high correlation coefficient (R² = 0.8436). nih.gov This model indicated that certain descriptors significantly influence the inhibitory activity. nih.gov

Similarly, a QSAR study on 2-amino thiazole derivatives as Aurora kinase inhibitors for breast cancer also yielded a robust model (R² = 0.8902). acs.org The model highlighted the importance of parameters such as atomic volume, atomic charges, and Sanderson's electronegativity in determining the inhibitory potency. nih.gov These QSAR models serve as valuable tools for the design of new and more potent thiazol-2-amine derivatives. acs.orgnih.gov

Table 2: QSAR Model Parameters for Thiazol-2-amine Derivatives

Biological TargetQ²_LOOR²_extKey Descriptors
Hec1/Nek2 (Anticancer)0.84360.79650.6308Not specified
Aurora Kinase (Anticancer)0.89020.78750.8735PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24
Tubulin (Antitubulin)0.941Not specifiedNot specifiedXlogP, kaapa2, Quadrupole1

Theoretical Predictions of Optoelectronic Properties for Thiazol-2-amine Scaffolds

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of molecules. These predictions can guide the development of new materials for applications in optoelectronics.

Studies on thiazole derivatives have revealed their potential for use in nonlinear optical (NLO) materials. researchgate.net Theoretical calculations of properties like frontier molecular orbitals (HOMO and LUMO), natural bond orbitals (NBO), and hyperpolarizability can provide insights into the NLO response of these molecules. researchgate.net For example, NBO analysis of some hydrazinyl-thiazole derivatives indicated that intramolecular charge transfer and hyper-conjugative interactions contribute to their stability and NLO properties. researchgate.net

The energy gap between the HOMO and LUMO is a key parameter that influences the electronic and optical properties of a molecule. researchgate.net Theoretical predictions have shown that certain thiazole derivatives possess small HOMO-LUMO gaps, which is often associated with enhanced NLO activity. researchgate.net These computational insights suggest that the thiazol-2-amine scaffold could be a promising platform for the design of new optoelectronic materials. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Recognition Principles of N Thian 4 Yl 1,3 Thiazol 2 Amine Analogs

Impact of Substitution Patterns on the 1,3-Thiazole Ring (C-4 and C-5) on Molecular Interactions

The 1,3-thiazole ring is a core component of N-(thian-4-yl)-1,3-thiazol-2-amine and its analogs, and substitutions at the C-4 and C-5 positions have a profound impact on molecular interactions and subsequent biological activity. The nature of these substituents can influence the molecule's electronic properties, steric profile, and ability to form key interactions within a target's binding site.

Similarly, the C-5 position is critical for modulating activity. Studies on 2-aminothiazole (B372263) derivatives have shown that introducing groups like a carboxanilide side chain or an arylazo moiety at this position can lead to significant cytostatic or antimicrobial effects, respectively. mdpi.comnih.gov In a series of N-(thiazol-2-yl)-benzamide analogs investigated as Zinc-Activated Channel (ZAC) antagonists, substitutions at both the C-4 and C-5 positions were explored. semanticscholar.org The findings from these studies underscore that both the identity and position of substituents on the thiazole (B1198619) ring are pivotal for achieving desired molecular interactions. For example, introducing substituents like 4-chlorophenyl or 4-trifluoromethylphenyl can confer specific antioxidant and antibacterial properties. researchgate.net

The following table summarizes the impact of various substitution patterns on the thiazole ring from different studies, highlighting the change in biological activity.

Series/Compound Type C-4 Substituent C-5 Substituent Observed Impact on Molecular Interaction/Activity
Renin Inhibitors nih.govLipophilic groups (larger than methyl)-Better activity observed.
ZAC Antagonists semanticscholar.orgMethylMethyl esterIdentified as a lead compound for ZAC antagonism.
Anti-inflammatory agents dntb.gov.uaresearchgate.net4-chlorothiophen-2-ylHCore structure for potent COX-2 inhibitors.
Anticancer agents mdpi.comnih.govPhenylCarboxanilide side chainShowed cytostatic impact on human chronic myeloid leukemia cells.
Antimicrobial agents mdpi.comnih.govPhenylPhenylazo moietyResulted in good antimicrobial activity.

Role of the N-Substituents on the Thiazol-2-amine Moiety, with Specific Focus on the Thian-4-yl Group and its Derivatives

The substituent attached to the 2-amino group of the thiazole core plays a defining role in the molecule's interaction with its biological target. The thian-4-yl group, a sulfur-containing saturated heterocycle, is of particular interest due to its unique conformational properties and potential for specific interactions.

In a broad sense, alkylation or acylation of the 2-amino group can lead to distinct classes of active compounds. nih.gov For instance, in a study of N-(thiazol-2-yl)-benzamide analogs, the nature of the benzamide (B126) moiety attached to the 2-amino group was critical. Modifications to the phenyl ring of the benzamide, such as the introduction of a 5-bromo-2-chloro pattern, were shown to be a key determinant for antagonist activity at the ZAC channel. semanticscholar.org This highlights that the entire N-substituent, not just the immediate linker, contributes to the binding profile.

The thian-4-yl group itself offers several features that can be crucial for molecular recognition:

Hydrogen Bonding: The nitrogen of the 2-amine can act as a hydrogen bond donor, a feature often critical for anchoring the ligand in the binding pocket. The attractive dipole-dipole interaction between the amide N-H and the thiazole N atom can play a significant role in conformational preference. researchgate.net

Hydrophobicity and Shape: The cyclic nature of the thian group provides a defined three-dimensional shape that can fit into specific hydrophobic pockets of a receptor. Its non-aromatic character distinguishes it from phenyl or other aryl substituents.

Sulfur Atom Interactions: The sulfur atom in the thian ring, with its low-lying σ* orbitals, can create regions of low electron density (σ-holes) that may participate in unique, non-covalent interactions with the target protein, a feature that distinguishes sulfur-containing heterocycles. nih.gov

Derivatization of the thian group or its replacement with other cyclic or acyclic moieties allows for a systematic exploration of the binding pocket. Studies on related thiazolyl resorcinols have shown that substituents at the 2-amino group protrude from the active site cavity and are exposed to the solvent; therefore, strongly hydrophobic moieties can be unfavorable. nih.gov This suggests a delicate balance is required for optimal activity.

Conformational Flexibility and Rigidity in Determining Molecular Recognition Events

The balance between conformational flexibility and rigidity is a critical factor in determining a molecule's binding affinity and specificity. A rigid molecule may fit perfectly into a specific receptor conformation but may not be able to adapt to slight variations, while a highly flexible molecule might lose too much conformational energy upon binding.

The thiazole ring itself introduces a degree of rigidity into the molecular scaffold. researchgate.net Computational studies have shown that the formation of a thiazole ring significantly reduces the conformational flexibility of a molecule compared to an open-chain precursor. researchgate.net This pre-organization can be entropically favorable for binding.

Key aspects of conformational dynamics in this compound analogs include:

Intramolecular Interactions: Intramolecular hydrogen bonds or other non-covalent interactions can stabilize specific conformers. For example, in N-(thiazol-2-yl) benzamide structures, an attractive interaction between the amide N-H and the thiazole nitrogen atom helps to define the preferred conformation. researchgate.net

The introduction of a double bond in the side chain of a thiazole-amino acid was found to increase the stability of flatter conformers, reducing conformational freedom compared to the saturated analog. nih.gov This illustrates how subtle changes can have a significant impact on the available conformational space. Ultimately, designing molecules with an optimal degree of conformational rigidity is key to ensuring they adopt the desired bioactive conformation when approaching their molecular target. ekb.eg

Elucidation of Key Structural Features for Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The binding of this compound analogs to their molecular targets is governed by a combination of specific non-covalent interactions. Elucidating these key interactions is fundamental to understanding their mechanism of action and for rational drug design.

Hydrogen Bonding: This is a consistently important interaction for 2-aminothiazole derivatives. The 2-amino group itself is a potent hydrogen bond donor. The thiazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.net In studies of various thiazole derivatives, hydrogen bonds have been observed with key amino acid residues like Asp81 and Arg136 in target enzymes, and the addition of functional groups capable of forming extra hydrogen bonds, such as a carbamate (B1207046) group, has been shown to increase potency. nih.gov

Hydrophobic Interactions: The thian ring and any alkyl or aryl substituents on the thiazole ring contribute to hydrophobic interactions. These interactions are crucial for affinity, as they involve the displacement of water molecules from the binding site, which is entropically favorable. In a series of thiazolyl resorcinols, it was noted that while some hydrophobicity is beneficial, bulky and distinctly hydrophobic rings can impair activity, suggesting a well-defined limit to the size of the hydrophobic pocket. nih.gov

π-Stacking and Aromatic Interactions: While the thian-4-yl group is not aromatic, analogs often contain other aromatic rings, either as part of the N-substituent or on the thiazole ring itself. In these cases, π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor can be a major contributor to binding affinity. nih.gov

σ-hole Interactions: The sulfur atom of the thiazole ring possesses a region of positive electrostatic potential known as a σ-hole. This can engage in favorable interactions with electron-rich regions of a binding partner, such as backbone carbonyls or anionic residues, providing a directional interaction that is distinct from typical hydrogen bonds. nih.gov

The following table details the key structural features and the interactions they facilitate.

Structural Feature Type of Interaction Potential Interacting Partner in Target
Thiazol-2-amine N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl oxygen
Thiazole Ring NitrogenHydrogen Bond AcceptorArginine, Lysine, Serine, Amide N-H
Thian RingHydrophobic InteractionLeucine, Valine, Isoleucine, Phenylalanine
Thiazole Ring Sulfurσ-hole InteractionCarbonyl oxygen, Electron-rich atoms
Aryl Substituentsπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan

Identification of Structural Modifications Enhancing Specific Molecular Target Binding Affinity

Building upon SAR studies, specific structural modifications can be strategically implemented to enhance the binding affinity of this compound analogs for their molecular targets. The goal is to optimize the key interactions identified in molecular recognition studies.

One primary strategy involves fine-tuning the substituents on the thiazole ring. In the development of ZAC antagonists, it was discovered that replacing the 4-methyl-5-carboxymethyl thiazole with a 4-(tert-butyl)thiazole, and simultaneously modifying the benzamide moiety, led to analogs with more potent and complete inhibition of the channel. semanticscholar.org This demonstrates that a combination of modifications is often necessary to achieve a significant enhancement in affinity.

For COX inhibitors based on a 4-(4-chlorothiophen-2-yl)thiazol-2-amine core, modifications to the amine substituent were explored. dntb.gov.uanih.gov Attaching different acyl groups led to compounds with varying IC₅₀ values, and two derivatives, 5d and 5e , emerged as highly potent and selective COX-2 inhibitors. nih.gov This highlights the power of modifying the N-substituent to improve potency and selectivity.

Key structural modifications that have been shown to enhance binding affinity include:

Introduction of Halogens: Adding electron-withdrawing groups like chlorine or fluorine to aromatic rings on the scaffold can alter electronic properties and create new contact points within the binding site. nih.govsemanticscholar.org For example, N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide showed potent inhibitory effects in anticancer assays. mdpi.com

Optimizing Hydrophobic Groups: Systematically altering the size and shape of alkyl or aryl groups can lead to a better fit in hydrophobic pockets. The discovery that a tert-butyl group at the C-4 position of the thiazole was favorable for ZAC antagonists is a prime example. semanticscholar.org

Adding Hydrogen Bond Donors/Acceptors: Incorporating groups like hydroxyls or amides can create additional hydrogen bonds with the target, significantly increasing affinity. The observation that m-hydroxyphenyl derivatives showed greater potency than methoxy (B1213986) hybrids was attributed to the potential for hydrogen bonding. mdpi.com

The table below provides examples of specific modifications and their resulting improvements in binding affinity or potency, based on IC₅₀ values from studies on related 2-aminothiazole analogs.

Original Moiety Modified Moiety Target Improvement in Affinity/Potency
4-methyl-5-methyl ester thiazole semanticscholar.org4-(tert-butyl)thiazoleZAC ChannelIncreased antagonist potency and efficacy.
Unsubstituted benzamide semanticscholar.org3-fluorobenzamideZAC ChannelResulted in one of the most potent antagonists in the series (IC₅₀ of 1-3 µM).
General Acyl group on amine nih.govSpecific p-tolyl or p-methoxyphenyl acyl groups (compounds 5d, 5e)COX-2Achieved high potency (IC₅₀ = 0.83 µM and 0.76 µM) and selectivity.
Methoxy-substituted phenyl group mdpi.comHydroxy-substituted phenyl groupNot specifiedGreater potency observed, attributed to potential for hydrogen bonding.

Molecular Interaction Mechanisms with Biological Targets Mechanistic Focus

The thiazole (B1198619) scaffold is a prominent feature in many biologically active compounds, and its derivatives have been the subject of extensive research to understand their interactions with various biological targets at a molecular level. This section delves into the specific mechanisms by which thiazole-containing molecules, with a conceptual focus on structures related to N-(thian-4-yl)-1,3-thiazol-2-amine, engage with and modulate the function of several key enzymes and proteins.

Inhibition of Fungal Lanosterol (B1674476) C14α-Demethylase by Thiazole Derivatives

The enzyme lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the integrity of fungal cell membranes. researchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal growth. researchgate.net Azole-based antifungals, including those containing a thiazole ring, are well-known for targeting this enzyme. researchgate.netresearchgate.net

Molecular docking studies have been employed to explore the interactions between thiazolyl-oxadiazole derivatives and lanosterol 14α-demethylase from fungal strains such as Aspergillus fumigatus. researchgate.net These in silico analyses help to identify key structural features that could enhance the inhibitory activity of these compounds, paving the way for the design of more potent and specific antifungal agents. researchgate.net The primary mechanism of action involves the thiazole derivative binding to the active site of the enzyme, thereby preventing the conversion of lanosterol to ergosterol. researchgate.net Dual inhibitors that also target other fungal pathways, such as histone deacetylase (HDAC), are being developed to combat drug resistance. nih.gov These dual-action compounds not only block ergosterol biosynthesis but also interfere with other vital cellular processes in fungi. nih.gov

Research has shown that certain 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives exhibit promising anti-Candida activity, which is supported by molecular docking studies targeting fungal lanosterol C14α-demethylase. dntb.gov.ua For instance, specific derivatives have demonstrated significantly lower minimum inhibitory concentrations (MIC) against Candida albicans compared to the standard drug fluconazole, highlighting the potential of the thiazole scaffold in developing new antifungal agents. dntb.gov.ua

Interaction with Acetylcholinesterase and Related Enzyme Systems

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov Thiazole derivatives have emerged as a promising class of AChE inhibitors. nih.govacademie-sciences.fr

The interaction of these derivatives with AChE often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a characteristic of dual binding site inhibitors like donepezil (B133215). nih.gov Molecular docking studies have revealed that thiazole-based compounds can establish favorable van der Waals and electrostatic interactions with key amino acid residues in the active site gorge, including Tyr72, Trp86, and Trp286. nih.govacs.orgnih.gov

The inhibitory potency of thiazole derivatives against AChE can be significant, with some compounds exhibiting IC50 values in the nanomolar range. For example, certain acridine-thiazole hybrids and thiazole-thiazolidine derivatives have shown potent AChE inhibition. nih.govacs.org The structure of the substituent groups on the thiazole ring plays a crucial role in determining the inhibitory activity. For instance, compounds with a bis(trifluoromethyl)phenyl-triazolyl group have demonstrated strong activity against AChE. acs.org

Compound ClassTarget EnzymeIC50 ValuesKey InteractionsReference(s)
Thiazole-based chalconesAcetylcholinesterase (AChE)0.028 ± 0.001 µM (for compound 2i)van der Waals and electrostatic interactions with Tyr72, Trp86, Gly120, etc. nih.gov
Thiazoloindazole derivativesAcetylcholinesterase (AChE)0.071 ± 0.014 μM (for derivative Tl45b)Hydrophobic interactions with PAS residues Tyr72 and Trp286. acs.org
Thiazole-thiazolidine derivativesAcetylcholinesterase (AChE)103.24 nM and 108.94 nM (for compounds 10 and 16)Similar interactions as donepezil with residues like Tyr341, Tyr337, and Phe338. nih.govacs.org
1,3-Thiazole-piperazine derivativesAcetylcholinesterase (AChE)0.011 ± 0.001 μM (for benzyl (B1604629) derivative)Not specified in detail. academie-sciences.fr

Binding to Tubulin Polymerization Sites and Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govmdpi.comnih.gov

These compounds interfere with the assembly of microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov The common structural features of these inhibitors often include a 3,4,5-trimethoxyphenyl unit and a specific spatial arrangement between aromatic rings, which are crucial for their antiproliferative and antitubulin activities. nih.gov

Molecular docking studies have confirmed that thiazole-based inhibitors can fit effectively into the colchicine binding site of tubulin. nih.govmdpi.com The sulfur atom of the thiazole ring and amidic NH groups can form hydrogen bonds with key residues like ThrB353, enhancing the binding affinity. frontiersin.org The inhibitory concentration (IC50) for tubulin polymerization for some of these derivatives is in the low micromolar range, in some cases even surpassing the activity of reference compounds like combretastatin (B1194345) A-4. nih.govfrontiersin.org

Compound SeriesTubulin Polymerization IC50Key FindingsReference(s)
Thiazole-based chalcones7.78 μM (for compound 2e)Binds to the colchicine binding site. mdpi.com
Thiazole-naphthalene derivatives3.3 µM (for compound 5b)Binds to the colchicine binding site; induces G2/M cell cycle arrest and apoptosis. nih.gov
2,4-disubstituted thiazoles2.00 ± 0.12 μM (for compound 7c)More potent than combretastatin A-4. nih.gov
Thiazole-2-acetamide derivatives2.69 μM (for compound 10a)Binds strongly to the colchicine binding site. frontiersin.org
Thiazol-5(4H)-ones9.33 nM (for compound 4f)Induces apoptosis and G2/M cell cycle arrest. rsc.org
N,4-diaryl-1,3-thiazole-2-aminesNot explicitly stated, but potent inhibition observedDisrupts tubulin microtubule dynamics similar to CA-4. nih.gov

Interaction with Kinases (e.g., EGFR Kinase, Tyrosine Kinase, Src Kinase, CDK9)

Protein kinases play a fundamental role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Thiazole derivatives have been investigated as inhibitors of various protein kinases, including both tyrosine kinases and serine/threonine kinases. nih.gov

For example, certain imidazo[2,1-b]thiazole (B1210989) derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. nih.gov These compounds have demonstrated IC50 values in the sub-micromolar range, and modeling studies have highlighted the importance of the imidazo[2,1-b]thiazole moiety and a hydrazide side chain for their anticancer activity. nih.gov

Furthermore, thiazole-containing compounds have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Pyrimidine derivatives with a thiazole ring have been synthesized and found to be potent inhibitors of CDK9, with some compounds exhibiting strong anti-proliferative effects on various cancer cell lines. nih.gov The versatility of the thiazole scaffold allows for structural modifications that can be tailored to target the ATP-binding site of different kinases, thereby inhibiting their catalytic activity. nih.gov

Compound ClassTarget Kinase(s)IC50 ValuesKey FindingsReference(s)
Imidazo[2,1-b]thiazole derivativesEGFR, HER20.153 μM (EGFR), 0.108 μM (HER2) for compound 39Dual inhibition; induces apoptosis and cell cycle arrest. nih.gov
Pyrimidine-thiazole derivativesCDK90.64 to 2.01 μM (for compound 25)Potent CDK9 inhibition and anti-proliferative effects. nih.gov
Phenyl sulfonyl-thiazole derivativesB-RAFV600E kinase23.1 ± 1.2 nM (for Compound 40)Surpassed the standard drug dabrafenib (B601069) in inhibitory effect. nih.gov

Modulation of Lipoxygenase and Cyclooxygenase Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov Thiazole and thiazolidinone derivatives have been explored as inhibitors of these enzymes. nih.gov

Studies have shown that certain thiazole derivatives can act as non-selective COX inhibitors while also inhibiting the 5-lipoxygenase activating protein (FLAP). nih.gov The structure-activity relationship analysis of these compounds has revealed that the nature and position of substituents on the thiazole and associated phenyl rings are critical for their inhibitory activity and selectivity. nih.gov For instance, some derivatives exhibit specific inhibition of COX-1, while others show a preference for COX-2. nih.govnih.gov

One study investigated two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2). The results indicated that both compounds potently inhibited COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. However, compound 1 was found to be a specific inhibitor of COX-1, whereas compound 2 did not affect COX-1 activity. nih.gov This highlights the potential to design thiazole-based compounds with specific COX isoform selectivity. nih.gov

DNA Gyrase Inhibition Mechanisms by Thiazole-Based Ligands

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.comnih.gov This enzyme is a well-established target for antibacterial agents. Thiazole-based compounds have been developed as inhibitors of DNA gyrase. mdpi.comnih.gov

These inhibitors typically act by competing with ATP for its binding site on the GyrB subunit of the enzyme. mdpi.com Molecular docking studies have shown that the 2-aminothiazole (B372263) moiety is often essential for DNA gyrase inhibition, as it provides a necessary acceptor-donor interaction pattern. nih.gov The thiazole ring can also engage in hydrophobic interactions with residues in the binding pocket, such as Ile78, Ile90, and Val120. nih.gov

Benzothiazole derivatives have also been developed as dual inhibitors of DNA gyrase and topoisomerase IV, another bacterial topoisomerase. rsc.org By targeting these essential enzymes, thiazole-based compounds can effectively inhibit bacterial DNA synthesis, leading to cell death. nih.gov

Other Relevant Enzyme Interactions (e.g., Renin)

While direct studies on the interaction of this compound with renin are not extensively documented, the broader class of 2-aminothiazole derivatives has been identified as a significant scaffold for the development of potent renin inhibitors. nih.gov Research into a series of compounds containing the 2-amino-4-thiazolyl moiety at the P2 position has demonstrated their efficacy in inhibiting monkey renin in vitro. nih.gov These derivatives show a high degree of selectivity, with only weak inhibition of closely related aspartic proteinases like bovine cathepsin D. nih.gov

The structure-activity relationship (SAR) studies of these 2-amino-4-thiazole-containing inhibitors highlight the importance of the thiazole core in orienting the molecule within the enzyme's active site. The design of these compounds often involves modifying substituents on the thiazole ring to optimize binding and pharmacokinetic properties. Four compounds from one such study demonstrated oral activity in lowering blood pressure in high-renin normotensive monkeys, underscoring the therapeutic potential of this chemical class. nih.gov One particularly effective compound, designated PD 134672, was selected for further evaluation based on its superior efficacy and duration of action, showcasing the promise of the 2-aminothiazole scaffold in designing effective renin inhibitors. nih.gov

Compound Derivative ClassTarget EnzymeKey FindingReference
2-amino-4-thiazole derivativesReninPotent inhibitors of monkey renin in vitro with high selectivity over cathepsin D. nih.gov
PD 134672ReninDemonstrated superior efficacy and duration of action in normotensive primate models. nih.gov

Receptor Binding Profile Analysis at a Molecular Level (e.g., CRF1 receptor)

The thiazole nucleus is a key structural feature in a variety of compounds designed to interact with the Corticotropin-Releasing Factor 1 (CRF1) receptor, a critical mediator of the body's stress response. nih.govresearchgate.net While this compound itself has not been the specific subject of these studies, numerous thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which incorporate a fused thiazole ring system, have been synthesized and evaluated for their CRF1 receptor binding affinity. nih.govresearchgate.netmdpi.com

Compound SeriesBiological TargetAssay SystemKey FindingReference
Thiazolo[4,5-d]pyrimidinesCRF1 ReceptorHEK 293 cells expressing human CRF1Some compounds showed ~25% binding affinity at 1000 nM. nih.govresearchgate.net
Novel Thiazolo[4,5-d]pyrimidine AnalogsCRF1 ReceptorHEK 293 cells expressing human CRF1Lead compounds inhibited radioligand binding in a dose-dependent manner with IC50 values ranging from nanomolar to sub-micromolar. mdpi.com
MTIP (a thiazole derivative)CRF1 ReceptorRat pituitary membranes and cloned human CRF1Inhibited radioligand binding with subnanomolar affinity and no detectable activity at the CRF2 receptor. nih.gov

Mechanistic Insights into Molecular Selectivity and Multi-target Ligand Design

The N,4-diaryl-1,3-thiazole-2-amine scaffold, to which this compound belongs, serves as a versatile template for developing multi-target ligands. nih.gov This approach is particularly relevant in complex diseases like inflammation, where multiple enzymatic pathways, such as the arachidonic acid cascade, are involved. nih.gov By targeting several key enzymes simultaneously—for example, 5-lipoxygenase (5-LO), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2)—a more effective therapeutic outcome may be achieved. nih.gov

A study involving thirty N-4-diaryl-1,3-thiazole-2-amine based compounds demonstrated the feasibility of this strategy. nih.gov The substitution patterns on the aryl rings were systematically varied to investigate their effect on the activity and selectivity profile against five key enzymes in eicosanoid metabolism. nih.gov This research led to the identification of compounds with distinct profiles. For example, one compound, ST-1355, acted as a multi-target ligand by inhibiting all tested enzymes. nih.gov In contrast, another derivative, ST-1705, was a potent and selective dual inhibitor of 5-LO and COX-2. nih.gov

The design of such multi-target ligands often involves the fusion of pharmacophore features from ligands known to bind to individual targets. nih.gov Generative deep learning models have shown the capability to capture these essential pharmacophore elements and combine them into a single molecule. nih.gov This computational approach can yield novel scaffolds that merge key interaction motifs, leading to compounds with the desired polypharmacology. nih.gov The N,4-diaryl-1,3-thiazole-2-amine structure is well-suited for such modifications, allowing for the fine-tuning of its interaction profile to achieve either high selectivity for a single target or a precisely defined multi-target activity. nih.govnih.gov

CompoundCore StructureTargetsKey CharacteristicReference
ST-1355N-4-diaryl-1,3-thiazole-2-amine5-LO, 12-LO, 15-LO, COX-1, COX-2Multi-target ligand, inhibiting all tested enzymes. nih.gov
ST-1705N-4-diaryl-1,3-thiazole-2-amine5-LO, COX-2Potent and selective dual inhibitor. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of N Thian 4 Yl 1,3 Thiazol 2 Amine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of N-(thian-4-yl)-1,3-thiazol-2-amine and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for these purposes.

For the analysis of thiazole (B1198619) derivatives, reverse-phase HPLC (RP-HPLC) is a standard approach. nanobioletters.com The separation is typically achieved using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram, with the peak area corresponding to its relative concentration. By integrating the area of all peaks, a quantitative measure of purity can be obtained.

For preparative applications, this method can be scaled up to isolate the compound from unreacted starting materials or byproducts. nanobioletters.com

Table 1: Representative HPLC Method for this compound

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reverse-phase separation of moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidProvides good peak shape and is compatible with MS detection. nanobioletters.com
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a range of polarities, ensuring separation of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThiazole rings typically exhibit strong UV absorbance.
Injection Volume 10 µLStandard volume for analytical HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the synthesized compound by providing its molecular weight. For this compound (molecular formula C₈H₁₁N₃S₂), the expected monoisotopic mass is approximately 213.04 g/mol. In positive ion mode using electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 214.05. LC-MS is also highly sensitive for quantifying trace levels of the compound in various matrices. evitachem.com

Advanced Spectroscopic Techniques for Fine Structure and Dynamics

Spectroscopic methods are used to elucidate the precise molecular structure of this compound, confirming the connectivity of atoms and providing insight into its electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The structure of this compound contains a secondary amine (N-H), a thiazole ring (C=N, C=C, C-S), and a thiane (B73995) ring (C-H, C-S). The IR spectrum would be expected to show characteristic absorption bands for these groups. orgchemboulder.com

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350–3310 (weak, sharp)N-H StretchSecondary Amine spectroscopyonline.com
2950–2850 (medium)C-H StretchAliphatic (Thiane ring)
~1620 (medium)C=N StretchThiazole Ring rsc.org
~1550 (medium)C=C StretchThiazole Ring nanobioletters.com
1335–1250 (strong)C-N StretchAromatic Amine-like orgchemboulder.com
910–665 (strong, broad)N-H WagSecondary Amine orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the proton on the thiazole ring (H-5), a broad singlet for the amine proton (N-H), and a series of complex multiplets in the aliphatic region corresponding to the protons of the thiane ring. The integration of these signals would correspond to the number of protons in each environment (1H, 1H, and 9H, respectively). nanomedicine-rj.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the thiazole ring would appear in the aromatic/olefinic region (δ > 100 ppm), while the saturated carbons of the thiane ring would be found in the aliphatic region (δ < 60 ppm). rsc.org

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous structural assignment.

COSY would reveal the coupling relationships between adjacent protons, which is essential for tracing the connectivity within the thiane ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals of the thiane ring.

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. Thiazole derivatives are known to absorb light in the ultraviolet region due to π → π* transitions within the aromatic heterocyclic ring. researchgate.net The UV-Vis spectrum of this compound would be expected to show one or more absorption maxima, and the position of these maxima can be influenced by the substitution pattern on the thiazole ring.

Emerging Research Directions and Future Perspectives for N Thian 4 Yl 1,3 Thiazol 2 Amine

Design of Novel Scaffolds Based on the N-(thian-4-yl)-1,3-thiazol-2-amine Moiety for Chemical Biology

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. nih.govnih.govresearchgate.netmdpi.com The incorporation of the thian ring, a sulfur-containing saturated heterocycle, introduces specific stereochemical and physicochemical properties that can be exploited in the design of novel chemical biology tools. The thian moiety can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for biological activity. researchgate.net

The development of novel scaffolds based on this compound is a promising area of research. By modifying the thiazole (B1198619) ring or the thian moiety, a diverse library of compounds can be generated. For instance, substitutions at the C4 and C5 positions of the thiazole ring can be used to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for specific biological targets. researchgate.netmdpi.com Furthermore, the amino group of the 2-aminothiazole core provides a convenient handle for the attachment of various functional groups, such as fluorescent tags or reactive moieties, to create specialized chemical probes. nih.gov

The synthesis of these novel scaffolds can be achieved through established synthetic routes for 2-aminothiazole derivatives, such as the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone. rsc.orgresearchgate.net Polymer-supported synthesis methods offer an efficient way to generate libraries of these compounds for high-throughput screening. rsc.org

Table 1: Potential Modifications of the this compound Scaffold and Their Intended Effects in Chemical Biology

Modification SiteExample ModificationPotential Effect on Biological Activity
Thiazole C4-positionIntroduction of an aryl groupModulation of π-stacking interactions with target proteins
Thiazole C5-positionAddition of a carboxylate groupIncreased water solubility and potential for new interactions
2-Amino groupAcylation with a fatty acidEnhanced cell membrane permeability
Thian ringOxidation of the sulfur atomAltered polarity and hydrogen bonding capabilities

Potential Applications in Materials Science and Optoelectronics

Thiazole-containing compounds have shown significant promise in the field of materials science, particularly in the development of organic electronic and optoelectronic devices. researchgate.net The thiazole ring possesses inherent electronic properties that make it a suitable component for organic semiconductors and fluorescent materials. researchgate.net The electron-deficient nature of the thiazole ring can facilitate electron transport, a crucial property for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While research into the specific applications of this compound in materials science is still in its nascent stages, the unique combination of the electron-rich thian moiety and the electron-deficient thiazole ring could lead to interesting photophysical properties. The saturated thian ring may influence the solid-state packing of the molecules, which in turn affects their bulk electronic properties.

The development of fluorescent materials based on this scaffold is another exciting avenue. Thiazole derivatives are known to exhibit fluorescence, and by modifying the structure of this compound, it may be possible to tune its emission wavelength and quantum yield. researchgate.net These materials could find applications in areas such as bioimaging, sensing, and solid-state lighting.

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold holds potential for the development of novel chemical probes due to its drug-like properties and the synthetic accessibility of its derivatives. nih.govnih.gov By attaching a reporter group, such as a fluorophore or a biotin tag, to the scaffold, researchers can create probes to visualize and track the localization and interactions of specific proteins or other biomolecules within living cells.

For example, a fluorescently labeled derivative of this compound could be used to study the distribution and dynamics of a target protein using fluorescence microscopy. Benzothiazole-based compounds, which share the thiazole core, have been successfully developed as fluorescent probes for the detection of various analytes. researchgate.netscilit.com Similarly, attaching a photoreactive group could enable the identification of direct binding partners through photo-affinity labeling.

The design of effective chemical probes requires a careful balance of properties, including target affinity, selectivity, cell permeability, and minimal off-target effects. The modular nature of the this compound scaffold allows for systematic optimization of these properties through chemical synthesis.

Theoretical Predictions for Undiscovered Molecular Interactions and Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of novel compounds before their synthesis. nih.govijirt.org In the case of this compound, theoretical calculations can provide valuable insights into its potential biological activities and material properties.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. nih.gov These calculations can help to predict its reactivity, stability, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govnih.gov Molecular docking simulations can be employed to predict the binding mode and affinity of this compound derivatives to specific protein targets, guiding the design of more potent and selective inhibitors. ijirt.orgresearchgate.net

Table 2: Predicted Physicochemical Properties of this compound Based on Computational Models

PropertyPredicted ValueMethod of Prediction
LogP1.5 - 2.5ALOGPS 2.1, ChemDraw
Water SolubilityModerateBased on LogP and polar surface area
Polar Surface Area~60 ŲChemDraw
Number of H-bond Donors1Standard molecular modeling software
Number of H-bond Acceptors3Standard molecular modeling software

These theoretical predictions can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the most promising properties.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These technologies can be applied to the design and synthesis of novel this compound derivatives in several ways.

In structure-based design, ML models can be trained on large datasets of known bioactive molecules to predict the biological activity of new compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify the key molecular features that contribute to a desired biological effect, guiding the design of more potent analogs. nih.govexcli.de Generative models can even propose entirely new molecular structures with optimized properties.

AI can also play a crucial role in optimizing the synthesis of these compounds. synthiaonline.comiscientific.orgsciety.orgmdpi.com ML algorithms can analyze reaction data to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. mdpi.com This can significantly reduce the time and resources required for chemical synthesis. The use of AI in automated synthesis platforms can further accelerate the discovery and development of novel this compound derivatives. synthiaonline.com

The integration of AI and ML into the research and development pipeline for this compound holds immense potential for unlocking its full therapeutic and technological promise.

Q & A

Q. Q. How can molecular dynamics simulations enhance understanding of This compound’s binding mechanisms?

  • Protocols :
  • Trajectory Analysis : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses.
  • Free Energy Calculations : Use MM/GBSA to quantify binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.